molecular formula C14H13NO2S B7462829 3,4-dihydro-2H-1,5-benzothiazepin-5-yl(furan-2-yl)methanone

3,4-dihydro-2H-1,5-benzothiazepin-5-yl(furan-2-yl)methanone

Cat. No. B7462829
M. Wt: 259.33 g/mol
InChI Key: GMTZOQKXQNTVDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dihydro-2H-1,5-benzothiazepin-5-yl(furan-2-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzothiazepines and has been extensively studied for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-1,5-benzothiazepin-5-yl(furan-2-yl)methanone involves the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. This compound has been shown to inhibit the activity of COX-2, a key enzyme involved in the production of inflammatory mediators. It also inhibits the activity of certain signaling pathways, such as NF-κB and MAPK, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4-dihydro-2H-1,5-benzothiazepin-5-yl(furan-2-yl)methanone have been extensively studied in various in vitro and in vivo models. This compound has been shown to exhibit significant anti-inflammatory and anti-cancer effects, as well as cardiovascular protective effects. It has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 3,4-dihydro-2H-1,5-benzothiazepin-5-yl(furan-2-yl)methanone in lab experiments include its potent anti-inflammatory and anti-cancer properties, as well as its ability to target multiple signaling pathways involved in disease progression. However, the limitations of using this compound include its potential toxicity and lack of specificity for certain targets.

Future Directions

There are several future directions for the scientific research on 3,4-dihydro-2H-1,5-benzothiazepin-5-yl(furan-2-yl)methanone. These include further investigation into its potential use in the treatment of cardiovascular diseases, neurological disorders, and cancer. Additionally, the development of more specific and potent analogs of this compound could lead to improved therapeutic efficacy and reduced toxicity. Finally, the investigation of the pharmacokinetics and pharmacodynamics of this compound in humans could lead to its eventual clinical use.

Synthesis Methods

The synthesis of 3,4-dihydro-2H-1,5-benzothiazepin-5-yl(furan-2-yl)methanone involves the reaction of furan-2-carbaldehyde with 2-aminothiophenol in the presence of a catalyst. The resulting intermediate is then treated with chloroacetyl chloride to yield the final product.

Scientific Research Applications

The potential therapeutic applications of 3,4-dihydro-2H-1,5-benzothiazepin-5-yl(furan-2-yl)methanone have been extensively studied in various scientific research studies. This compound has been shown to exhibit significant anti-inflammatory and anti-cancer properties. It has also been investigated for its potential use in the treatment of cardiovascular diseases, such as hypertension and arrhythmias.

properties

IUPAC Name

3,4-dihydro-2H-1,5-benzothiazepin-5-yl(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c16-14(12-6-3-9-17-12)15-8-4-10-18-13-7-2-1-5-11(13)15/h1-3,5-7,9H,4,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTZOQKXQNTVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C2SC1)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-2H-1,5-benzothiazepin-5-yl(furan-2-yl)methanone

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